
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Übersicht
Beschreibung
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is a chemical compound with the molecular formula C24H23N3O8S2.Na . It is also known by its EC Name: Sodium 1-amino-9,10-dihydro-4-[5-[(2-hydroxyethyl)sulphamoyl]-3,4-xylidino]-9,10-dioxoanthracene-2-sulphonate .
Synthesis Analysis
The synthesis of Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate involves the use of chlorosulfonic acid in nitrobenzene at temperatures ranging from 85 to 130℃ . The process involves dissolving 1-Amino-9,10-dioxo-9,10-dihydroanthracene in nitrobenzene and heating it at 120 °C to remove traces of water. The solution is then cooled to 85 °C, followed by the dropwise addition of chlorosulfonic acid .Molecular Structure Analysis
The InChI Code for Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is 1S/C14H9NO5S.Na/c15-12-10 (21 (18,19)20)6-5-9-11 (12)14 (17)8-4-2-1-3-7 (8)13 (9)16;/h1-6H,15H2, (H,18,19,20);/q;+1/p-1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate include the reaction of 1-Amino-9,10-dioxo-9,10-dihydroanthracene with chlorosulfonic acid in nitrobenzene .Physical And Chemical Properties Analysis
The molecular weight of Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is 325.28 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is used as a starting material in the synthesis of biologically active anthraquinone derivatives and numerous dyes . It is particularly useful for the preparation of 4-substituted 1-aminoanthraquinones .
Drug Research
This compound has been studied for its potential therapeutic applications. For instance, it has been used to synthesize new 4-substituted 1-amino-9,10-anthraquinones containing a primary amino group . These synthesized compounds were then analyzed for their drug likeness and potential interactions with proteins .
Biological Activity
Anthraquinone derivatives, including Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, have been found to exhibit a broad spectrum of biologically important properties . They have been extensively studied as therapeutic agents against various diseases .
Safety and Handling
This compound is classified under the GHS07 hazard class, with hazard statements H302, H315, H319, H335 . Precautionary measures for handling this compound include P261, P280, P301, P302, P305, P312, P338, P351, P352 .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .
Eigenschaften
IUPAC Name |
sodium;1-amino-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5S.Na/c15-12-10(21(18,19)20)6-5-9-11(12)14(17)8-4-2-1-3-7(8)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIABSJKBGTEGT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8NNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



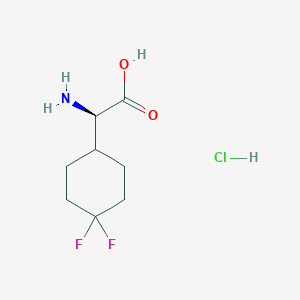
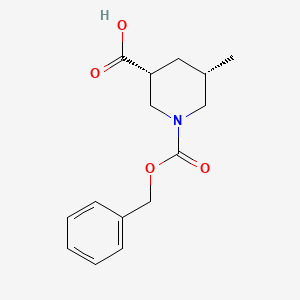
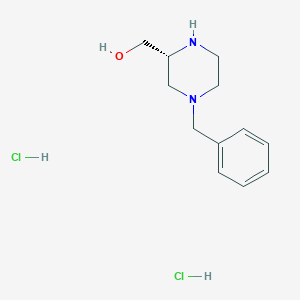
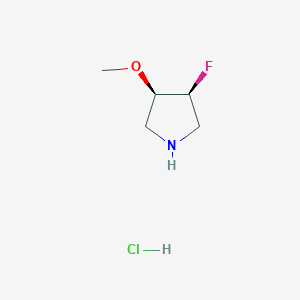

![(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid](/img/structure/B3393364.png)


![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B3393383.png)
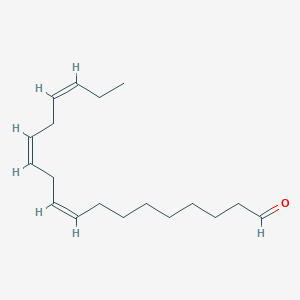
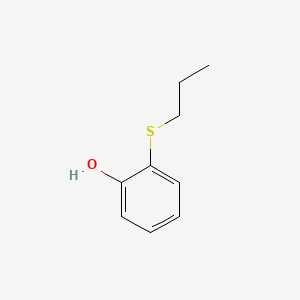
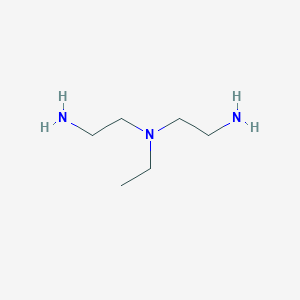
![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3393404.png)
![1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate](/img/structure/B3393429.png)